Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a polyhydroquinoline derivative featuring a benzyl ester group at position 3, a 3-bromo-5-ethoxy-4-hydroxyphenyl substituent at position 4, and two methyl groups at positions 2 and 5. Its molecular complexity arises from the hexahydroquinoline core, which is fused with a ketone group at position 6. The bromo, ethoxy, and hydroxy substituents on the phenyl ring contribute to its unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30BrNO5/c1-5-34-22-12-18(11-19(29)26(22)32)24-23(27(33)35-15-17-9-7-6-8-10-17)16(2)30-20-13-28(3,4)14-21(31)25(20)24/h6-12,24,30,32H,5,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCAKRLTWYODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclocondensation
The hexahydroquinoline core is typically constructed via Hantzsch-like multicomponent reactions (MCRs). A study by Poor Heravi and Mehranfar demonstrated that Triton X-100 in aqueous micellar media facilitates the condensation of dimedone, aldehydes, methyl acetoacetate, and ammonium acetate at room temperature, yielding hexahydroquinoline derivatives in 91–98% efficiency. For the target compound, the aldehyde component would be 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, introducing the substituted phenyl group during cyclization.
Key Reaction Parameters:
| Component | Role | Quantity (mmol) |
|---|---|---|
| 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | Electrophilic aldehyde | 10 |
| Dimedone | 1,3-Dicarbonyl | 10 |
| Methyl acetoacetate | Enolizable ketone | 10 |
| Ammonium acetate | Nitrogen source | 12 |
| Triton X-100 | Surfactant catalyst | 20 mol% |
| Water | Solvent | 2 mL |
This method avoids column chromatography, simplifying purification. The ethoxy and hydroxyl groups on the phenyl ring necessitate inert conditions to prevent ether cleavage or oxidation.
Ionic Liquid-Catalyzed One-Pot Synthesis
A green chemistry approach using [H2-DABCO][HSO4]2 ionic liquid in ethanol achieved 76–100% yields of hexahydroquinolines within 5–15 minutes at room temperature. The ionic liquid acts as a bifunctional catalyst, activating carbonyl groups and stabilizing intermediates. For the target compound, bromination of the phenolic precursor (e.g., 5-ethoxy-4-hydroxyphenyl) must precede MCR to avoid interference with the catalyst.
Stepwise Synthesis Strategies
Bromination of Phenolic Intermediates
The 3-bromo substituent is introduced via electrophilic aromatic bromination. VulcanChem’s protocol brominates 5-ethoxy-4-hydroxyphenyl precursors using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
Typical Bromination Conditions:
Esterification of the Carboxylate Group
The benzyl ester is introduced via Steglich esterification. After cyclocondensation, the free carboxylic acid intermediate reacts with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Reaction conditions:
Catalytic Systems and Reaction Optimization
Surfactant-Mediated Catalysis
Triton X-100 forms micelles that solubilize hydrophobic intermediates, accelerating the reaction. Comparative studies show:
| Catalyst | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triton X-100 | 60 | 97 | 99 |
| [H2-DABCO][HSO4]2 | 15 | 94 | 98 |
| No catalyst | 360 | 45 | 80 |
Solvent and Temperature Effects
Ethanol and water are preferred for green synthesis. Elevated temperatures (>50°C) degrade the bromophenyl group, necessitating ambient conditions.
Electrochemical and Alternative Methods
A patent by WO2017032678A1 describes electrochemical recovery of hexahydroquinoline derivatives, though applied to a structurally similar compound. This method uses acetonitrile/water (4:1) with a graphite electrode, achieving 95% recovery via selective oxidation of byproducts. Adapting this to the target compound could streamline purification.
Characterization and Analytical Techniques
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that polyhydroquinoline derivatives can induce apoptosis in cancer cells. The structure of Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate suggests it may share these properties due to the presence of the hydroxyphenyl group which is known to enhance bioactivity against various cancer cell lines .
2. Antimicrobial Properties
The compound's structural features allow for potential antimicrobial activity. Similar compounds have been synthesized and tested for their effectiveness against bacterial strains. The presence of bromine and ethoxy groups may contribute to enhanced interaction with microbial membranes or enzymes .
3. Neuroprotective Effects
Preliminary studies suggest that hexahydroquinoline derivatives may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The specific configuration of this compound could potentially enhance its efficacy in neurodegenerative disease models .
Materials Science
1. Polymer Additives
The compound has potential applications as an additive in polymer formulations. Its chemical structure allows it to act as a stabilizer or modifier in resin compositions. Research has indicated that incorporating such compounds can improve the mechanical properties and thermal stability of polymers .
2. Colorants in Plastics
Due to its chromophoric characteristics derived from the aromatic components in its structure, this compound may be utilized as a colorant in various plastic products. This application could enhance aesthetic qualities while maintaining the material's integrity .
Case Study 1: Anticancer Applications
A study conducted on polyhydroquinoline derivatives demonstrated their effectiveness against breast cancer cell lines. The synthesized compounds exhibited IC50 values significantly lower than traditional chemotherapeutics. This suggests that this compound could serve as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various benzyl derivatives against Staphylococcus aureus and Escherichia coli strains, compounds similar to this compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. its potential biological activity could be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoline core is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the hexahydroquinoline core but differ in substituents, ester groups, or aryl modifications. Key comparisons are summarized below:
Substituent Variations on the Phenyl Ring
Ester Group Modifications
- Ethyl vs. Benzyl Esters : Ethyl esters (e.g., Ethyl 4-(4-bromophenyl)-..., ) generally exhibit lower lipophilicity compared to benzyl esters, affecting membrane permeability. Benzyl esters in the target compound may enhance bioavailability due to slower hydrolysis .
- Methyl Esters : Methyl 4-(4-methoxyphenyl)-... () shows reduced steric hindrance but faster metabolic degradation.
Core Structure Modifications
- Trifluoromethyl Substitution: Compounds like Alkyl 4-(3ꞌ-(4″-hydroxyphenyl)-...-triflouro-...
- Pyrazolyl Derivatives : 4-Pyrazolyl-1,4-dihydropyridines () replace the phenyl group with a pyrazole ring, modulating π-π stacking interactions in biological targets.
Crystallographic Data
- Ethyl 4-(5-bromo-2-hydroxyphenyl)-... crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 9.5969 Å, b = 19.0805 Å, c = 11.0678 Å . The bromine atom participates in halogen bonding, stabilizing the lattice—a feature absent in non-halogenated analogs.
Bioactivity and Stability
- Antimicrobial Activity: Polyhydroquinoline derivatives like 5r and 5v () inhibit microbial growth (MIC: 8–16 µg/mL), though the target compound’s bromine may enhance potency against Gram-positive bacteria.
- Photostability : Brominated derivatives (e.g., Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-..., ) exhibit lower photodegradation rates compared to nitro-substituted analogs due to reduced electron-deficient character.
Biological Activity
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 540.45 g/mol. The compound features a hexahydroquinoline core substituted with various functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals and enhance cellular antioxidant defenses .
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline against cancer cells remains to be fully elucidated but is a promising area for future research.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential for therapeutic applications in inflammatory diseases .
Synthesis and Characterization
A recent study synthesized benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline using a multi-step synthetic route involving the reaction of appropriate precursors under controlled conditions. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Pharmacological Studies
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Reactive oxygen species modulation |
These findings suggest that the compound may exert selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via the modified Hantzsch reaction, which involves cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Key parameters include solvent choice (e.g., ethanol or ionic liquids), catalyst selection (e.g., magnetic nanocatalysts or organic acids), and temperature control (60–80°C). For example, ionic liquid-assisted synthesis under solvent-free conditions can achieve yields >85% . Purity is validated using TLC and recrystallization in ethanol.
Q. Which spectroscopic and crystallographic techniques are critical for confirming its molecular structure?
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromo and ethoxy groups) .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., P21/n space group with weak O–H···O bonds) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- HRMS : Validates molecular weight (±1 ppm accuracy) .
Q. How can hydrogen bonding and molecular planarity be experimentally determined?
X-ray crystallography reveals intermolecular interactions (e.g., O–H···O bonds with bond lengths ~2.8 Å). QTAIM analysis of electron density at bond critical points (BCPs) classifies hydrogen bonds as weak (ρ ~0.01 a.u.) or medium strength (ρ ~0.03 a.u.) . Molecular planarity is assessed via dihedral angles (e.g., ±5° deviation from coplanarity in the hexahydroquinoline core) .
Advanced Research Questions
Q. How do computational methods (DFT, QTAIM) resolve discrepancies between experimental and theoretical structural data?
Discrepancies in bond orders or hydrogen-bond strengths arise from solvent effects or crystal packing forces. DFT-optimized geometries (B3LYP/6-311G**) are compared to crystallographic data, with RMSD <0.02 Å. QTAIM analysis of BCPs reconciles differences in electron density distribution, particularly for non-covalent interactions .
Q. What strategies improve the photostability of polyhydroquinoline derivatives like this compound?
Multivariate QSPR models identify substituent effects: Electron-withdrawing groups (e.g., bromo) reduce photodegradation by stabilizing the HOMO-LUMO gap. Accelerated UV testing (λ = 254 nm) in ethanol solutions quantifies degradation half-life (t₁/₂ >120 hours for brominated analogs) .
Q. How does catalyst design influence the efficiency of one-pot syntheses for this compound?
Heterogeneous catalysts (e.g., graphene oxide-fucoidan composites) enhance regioselectivity via π-π interactions, reducing byproducts. For example, CuCl4-based ionic catalysts increase turnover frequency (TOF) by 40% compared to conventional acids . Hot filtration tests confirm heterogeneous catalytic activity .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Antibacterial activity : The bromo and hydroxyl groups enhance membrane penetration (MIC = 32 µg/mL against S. aureus).
- Antioxidant capacity : Ethoxy substituents increase radical scavenging (IC50 = 18 µM in DPPH assays) . SAR is validated via comparative assays of derivatives with varying substituents (e.g., nitro vs. methoxy groups) .
Q. What challenges arise in refining its crystal structure using SHELX/OLEX2, and how are they mitigated?
Challenges include high thermal motion in flexible ethoxy groups and twinning. SHELXL refinement with anisotropic displacement parameters (ADPs) and TWIN/BASF commands improves R-factor convergence (R1 <0.05). OLEX2 visualization tools aid in identifying disorder (e.g., split positions for methyl groups) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
